molecular formula C24H17FN2O3S B2534752 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114657-56-5

3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No. B2534752
CAS RN: 1114657-56-5
M. Wt: 432.47
InChI Key: DXHXZRZIZNQVEY-UHFFFAOYSA-N
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Description

3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a useful research compound. Its molecular formula is C24H17FN2O3S and its molecular weight is 432.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Properties

The synthesis and biological evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have been a significant area of research, showcasing the compounds' potent cytotoxic activities in vitro against specific cancer cell lines, such as human breast MCF-7 and MDA 468 cells. These studies highlight the compound's selective toxicity, a crucial factor in developing anticancer therapies (Hutchinson et al., 2001).

Sensing and Imaging Applications

Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations, demonstrating the versatility of benzothiazole structures in creating sensitive and selective sensors. This property is particularly beneficial in biomedical imaging and environmental monitoring (Tanaka et al., 2001).

Drug Delivery Systems

Research into novel formulations, such as apoferritin-based delivery systems for antitumor benzothiazoles, has shown promise in overcoming solubility challenges associated with these compounds. This innovation could lead to improved therapeutic outcomes by enhancing the bioavailability and targeting of cancer treatments (Breen et al., 2019).

Mechanistic Insights into Antitumor Activity

The bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450 enzymes and their deactivation pathways have been extensively studied. Understanding these metabolic processes is vital for designing more effective and less toxic therapeutic agents (Wang & Guengerich, 2012).

properties

IUPAC Name

3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3S/c1-15-6-8-20(16(2)10-15)24(28)23-14-27(19-5-3-4-17(11-19)13-26)21-12-18(25)7-9-22(21)31(23,29)30/h3-12,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHXZRZIZNQVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC(=C4)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.